molecular formula C30H24BrN3O2S2 B12027092 N-(biphenyl-2-yl)-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(biphenyl-2-yl)-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12027092
M. Wt: 602.6 g/mol
InChI Key: KXNDIZXTENRANH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1,1’-BIPHENYL]-2-YL-2-{[3-(4-BROMOPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE is a complex organic compound with a unique structure that includes a biphenyl group, a bromophenyl group, and a benzothieno[2,3-d]pyrimidin-2-yl moiety

Preparation Methods

The synthesis of N-[1,1’-BIPHENYL]-2-YL-2-{[3-(4-BROMOPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the biphenyl group: This can be achieved through a Suzuki coupling reaction between a bromobenzene derivative and a phenylboronic acid.

    Synthesis of the benzothieno[2,3-d]pyrimidin-2-yl moiety: This involves the cyclization of appropriate precursors under specific conditions.

    Introduction of the bromophenyl group: This step can be performed using a bromination reaction.

    Formation of the final compound: The final step involves the coupling of the synthesized intermediates under suitable conditions to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques .

Chemical Reactions Analysis

N-[1,1’-BIPHENYL]-2-YL-2-{[3-(4-BROMOPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Coupling reactions: The biphenyl and benzothieno[2,3-d]pyrimidin-2-yl moieties can participate in various coupling reactions to form more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[1,1’-BIPHENYL]-2-YL-2-{[3-(4-BROMOPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1,1’-BIPHENYL]-2-YL-2-{[3-(4-BROMOPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

N-[1,1’-BIPHENYL]-2-YL-2-{[3-(4-BROMOPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE can be compared with similar compounds such as:

  • 4-BROMOPHENYL 2-[(4-OXO-3-PHENYL-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ETHANESULFONATE : This compound shares a similar core structure but differs in the substituents attached to the core.
  • N-(4-Bromophenyl)-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro 1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide : This compound is closely related and can provide insights into the unique properties of the target compound .

The uniqueness of N-[1,1’-BIPHENYL]-2-YL-2-{[3-(4-BROMOPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C30H24BrN3O2S2

Molecular Weight

602.6 g/mol

IUPAC Name

2-[[3-(4-bromophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2-phenylphenyl)acetamide

InChI

InChI=1S/C30H24BrN3O2S2/c31-20-14-16-21(17-15-20)34-29(36)27-23-11-5-7-13-25(23)38-28(27)33-30(34)37-18-26(35)32-24-12-6-4-10-22(24)19-8-2-1-3-9-19/h1-4,6,8-10,12,14-17H,5,7,11,13,18H2,(H,32,35)

InChI Key

KXNDIZXTENRANH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Br)SCC(=O)NC5=CC=CC=C5C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.